molecular formula C14H20BrNO3 B8197171 Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Cat. No.: B8197171
M. Wt: 330.22 g/mol
InChI Key: BOSAGDMAZKFPCK-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring with a hydroxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(2-hydroxypropan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3Ntert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate\text{4-bromo-3-(2-hydroxypropan-2-yl)aniline} + \text{tert-butyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} 4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3​N​tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl carbamates.

    Oxidation: Formation of ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: May be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate, with the CAS number 2352871-45-3, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

  • Molecular Formula : C14H20BrNO3
  • Molecular Weight : 330.22 g/mol
  • Purity : >98%

This compound exhibits several biological activities primarily through interactions with cellular pathways and molecular targets. The compound's mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition can lead to changes in cellular metabolism and signaling pathways.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially leading to upregulation or downregulation of target genes.
  • Cellular Effects : The compound affects cellular functions, including cell proliferation and apoptosis, depending on the concentration and exposure time.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may offer neuroprotective effects against oxidative stress-induced damage in neuronal cells. For instance, it has been observed to reduce cell death in astrocytes exposed to harmful stimuli, suggesting its potential for therapeutic applications in conditions like Alzheimer's disease .

Study 1: Neuroprotective Efficacy

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on astrocytes under oxidative stress conditions. The results indicated that the compound significantly reduced markers of cell death and inflammation, supporting its potential use in neurodegenerative disease therapies .

Study 2: Enzyme Inhibition Profile

Another research article investigated the enzyme inhibition profile of this compound. It was found to inhibit specific kinases involved in cell signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas:

  • Pharmaceutical Development : Its potential as a neuroprotective agent positions it as a candidate for drug development aimed at treating neurodegenerative diseases.
  • Biochemical Research : The compound's ability to modulate enzyme activity makes it useful for studying biochemical pathways and cellular processes.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Activity
This compound2352871-45-3Neuroprotective, Antioxidant
Tert-butyl (4-hydroxyphenyl)carbamate394378Antioxidant
Tert-butyl carbamate4248-19-5General biochemical applications

Properties

IUPAC Name

tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSAGDMAZKFPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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